Gadoxetate disodium is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance imaging (MRI) of the liver. [, , , ] GBCAs are a class of compounds that enhance the contrast in MRI by altering the magnetic properties of nearby water molecules. [] Gadoxetate disodium exhibits hepatobiliary excretion, meaning it is taken up by hepatocytes (liver cells) and excreted into the bile, leading to enhanced contrast of the liver parenchyma and biliary system during MRI. [, , , , , ]
a) Relaxation Enhancement: Like other GBCAs, gadoxetate disodium contains gadolinium, a paramagnetic metal ion. [] Gadolinium shortens the T1 relaxation time of water protons in its vicinity, leading to increased signal intensity on T1-weighted MRI sequences. [, , ] This enhances the contrast between tissues with different water content or vascularity.
b) Hepatocyte Uptake: Gadoxetate disodium is specifically designed for liver imaging due to its unique property of being taken up by hepatocytes. [, , , , , ] This uptake occurs via the organic anion transporting polypeptide (OATP) transporters present on the hepatocyte membrane. [] The concentrated gadoxetate disodium within the hepatocytes results in increased signal intensity on hepatobiliary phase images, allowing for better visualization of liver parenchyma and lesions. [, , , , , ]
a) Detection and Characterization of Liver Lesions: Gadoxetate disodium-enhanced MRI demonstrates superior sensitivity and specificity in detecting and characterizing various liver lesions, including hepatocellular carcinoma (HCC), metastases, hemangiomas, focal nodular hyperplasia (FNH), and hepatocellular adenoma. [, , , , , , , , , , ]
b) Evaluation of Liver Function: Research suggests that quantitative analysis of gadoxetate disodium uptake in the liver, using parameters like the hepatocellular uptake index (HUI), correlates with liver function assessed by indocyanine green (ICG) clearance. [] This has potential implications for pre-operative assessment of liver function in patients undergoing liver resection. [, ]
c) Assessment of Treatment Response: Studies demonstrate the potential of gadoxetate disodium-enhanced MRI in evaluating the efficacy of various liver-directed therapies, including transarterial embolization (TAE) for HCC, by quantifying changes in tumor enhancement patterns and volume. [, ]
d) Evaluation of Biliary Tract: Gadoxetate disodium, due to its hepatobiliary excretion, allows visualization of the bile ducts. Studies have explored its use in evaluating biliary-enteric anastomoses and cystic duct patency. [, ]
e) Preclinical Research: Gadoxetate disodium has also been employed in preclinical research using animal models to investigate the pathophysiology of liver diseases, develop new imaging techniques, and evaluate novel therapeutic strategies. [, , ]
a) Optimizing Imaging Protocols: Further research is needed to optimize gadoxetate disodium administration protocols, potentially using lower doses or slower injection rates, to minimize the occurrence of TSM. [, ] Development and validation of new imaging sequences and analysis techniques could further improve the diagnostic accuracy and information obtained from gadoxetate disodium-enhanced MRI. [, , ]
c) Investigating Gadolinium Deposition: While the current study selection excludes discussion of gadolinium deposition, future research should continue to investigate the long-term effects of gadolinium retention in the brain and other organs following gadoxetate disodium administration, especially with repeated exposure. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: